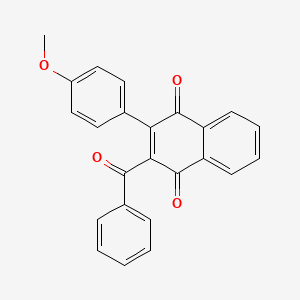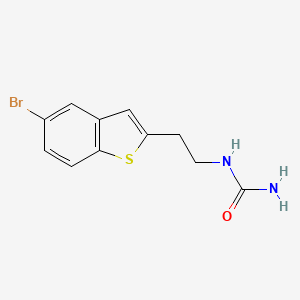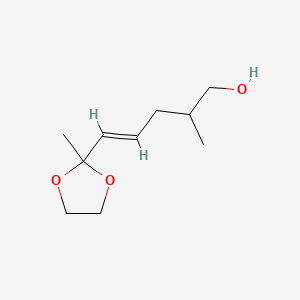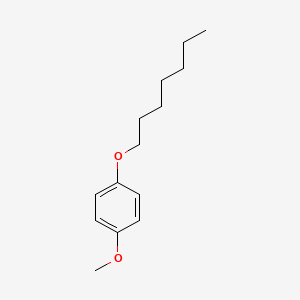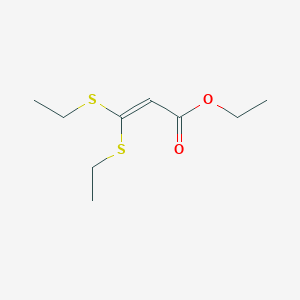
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C9H16O2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a prop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of ethyl acrylate with ethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the thiol groups add to the double bond of the acrylate. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
Ethyl 3,3-bis(phenylsulfanyl)prop-2-enoate: Contains phenylsulfanyl groups, offering different steric and electronic properties.
Uniqueness
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is unique due to the presence of ethylsulfanyl groups, which provide distinct reactivity and interaction profiles compared to other sulfanyl-substituted compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
18224-54-9 |
|---|---|
Formule moléculaire |
C9H16O2S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate |
InChI |
InChI=1S/C9H16O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
ALCZUBTVPGHRAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


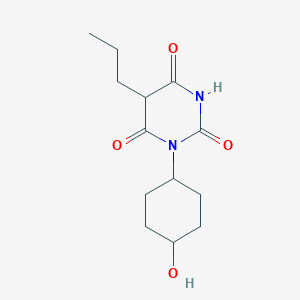
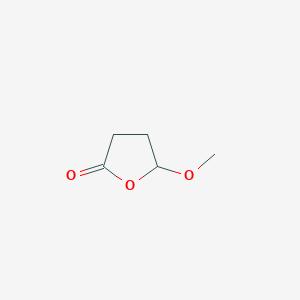
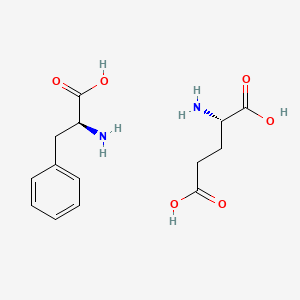

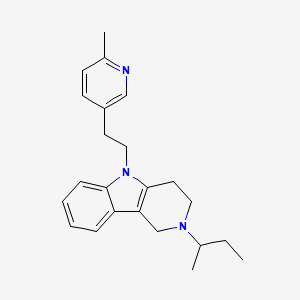

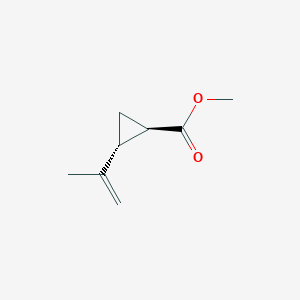
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)


